![molecular formula C20H24N4O4S B2825701 7-ethyl-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-8-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one CAS No. 1421499-45-7](/img/structure/B2825701.png)
7-ethyl-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-8-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one
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Description
7-ethyl-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-8-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one is a useful research compound. Its molecular formula is C20H24N4O4S and its molecular weight is 416.5. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anti-Inflammatory Agents
Innovative molecules derived from the core chemical structure have shown promise as antimicrobial and anti-inflammatory agents. Notably, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines were synthesized from visnaginone and khellinone, resulting in compounds with significant COX-2 inhibition, analgesic, and anti-inflammatory properties (Abu‐Hashem et al., 2020).
Pharmacological Evaluation
Pharmacological evaluation of derivatives has been performed, indicating notable antidepressant and antianxiety activities. A series of compounds were synthesized and tested, revealing significant impacts on reducing immobility times in mice and showcasing antianxiety properties (Kumar et al., 2017).
Antibacterial Activity
Compounds containing the mentioned chemical structure have demonstrated significant antibacterial activity. The nature of the functionality on the ethyl spacer attached to the piperazine ring and the type of side chain at the N-1 position of the quinolone ring can modulate this activity. These compounds have shown promise against both Gram-positive and Gram-negative bacteria (Foroumadi et al., 2007).
Fungicidal, Herbicidal, and Insecticidal Activity
Synthesized compounds have also exhibited significant fungicidal, herbicidal, and KARI inhibitory activities. These findings are essential for the design and discovery of new agrochemicals with novel heterocyclic structures (Wang et al., 2015).
properties
IUPAC Name |
7-ethyl-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-8-methyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-3-15-13(2)21-20-24(18(15)26)11-14(12-29-20)17(25)22-6-8-23(9-7-22)19(27)16-5-4-10-28-16/h4-5,10,14H,3,6-9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYIFOPCHODTJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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